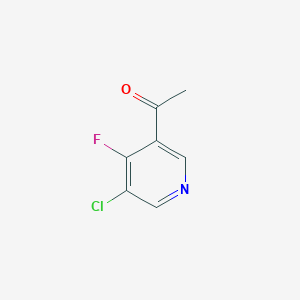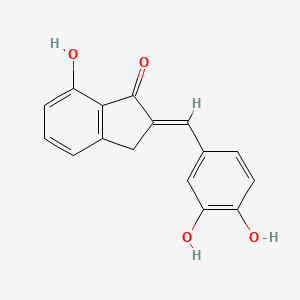
NDM-1 inhibitor-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NDM-1 inhibitor-3 is a compound known for its ability to inhibit New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems . This enzyme is predominantly found in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The emergence of NDM-1 producing bacteria poses a significant threat to public health due to their resistance to most available antibiotics .
Vorbereitungsmethoden
The synthesis of NDM-1 inhibitor-3 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents using reagents such as alkyl halides or acyl chlorides.
Step 3: Purification of the final product using techniques like recrystallization or chromatography.
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve large-scale reactions in batch or continuous flow reactors, followed by purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
NDM-1 inhibitor-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
NDM-1 inhibitor-3 has a wide range of scientific research applications, including:
Wirkmechanismus
NDM-1 inhibitor-3 exerts its effects by binding to the active site of the NDM-1 enzyme, thereby preventing the hydrolysis of β-lactam antibiotics . The compound interacts with key residues in the enzyme’s active site, forming stable complexes that inhibit its catalytic activity . This inhibition restores the antibacterial activity of β-lactam antibiotics against NDM-1 producing bacteria .
Vergleich Mit ähnlichen Verbindungen
NDM-1 inhibitor-3 is unique in its ability to inhibit NDM-1 with high specificity and potency. Similar compounds include:
Captopril: A thiol-containing compound that inhibits NDM-1 by binding to its active site.
Thiorphan: Another thiol-containing inhibitor with a similar mechanism of action.
Aspergillomarasmine: A natural product that chelates zinc ions in the active site of NDM-1, thereby inhibiting its activity.
Compared to these compounds, this compound offers improved stability and efficacy, making it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C16H12O4 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-3H-inden-1-one |
InChI |
InChI=1S/C16H12O4/c17-12-5-4-9(7-14(12)19)6-11-8-10-2-1-3-13(18)15(10)16(11)20/h1-7,17-19H,8H2/b11-6+ |
InChI-Schlüssel |
JAZRQNUBFAWFGH-IZZDOVSWSA-N |
Isomerische SMILES |
C\1C2=C(C(=CC=C2)O)C(=O)/C1=C/C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C1=CC3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


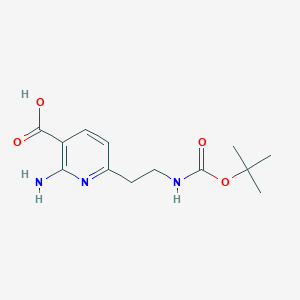
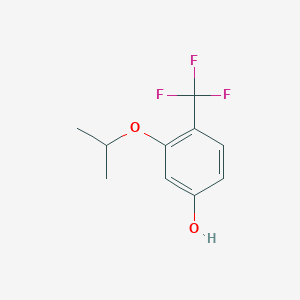
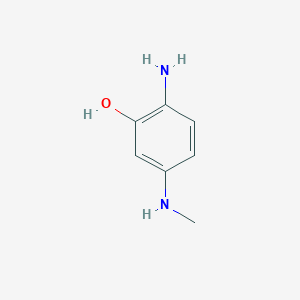
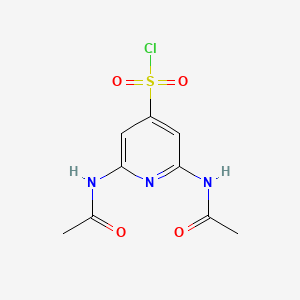
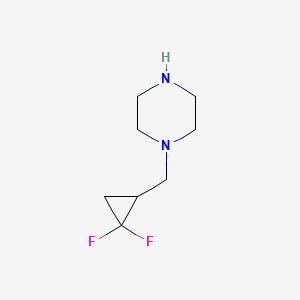
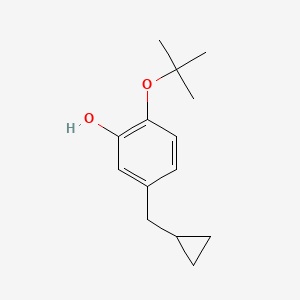
![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)
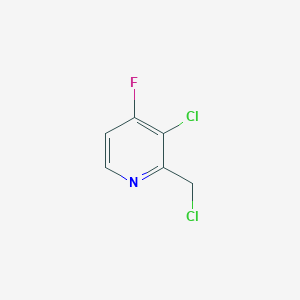
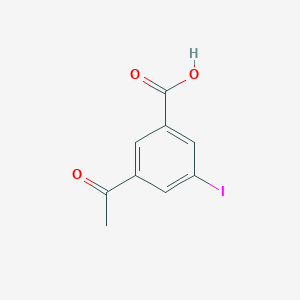


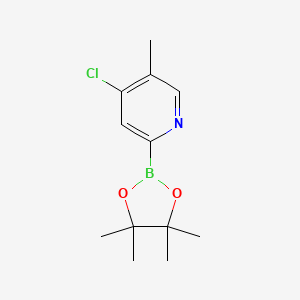
![N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
